5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid
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Overview
Description
5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is a complex organic compound with the molecular formula C13H6BrClF2INO2 and a molar mass of 488.45 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and fluorine atoms, making it a halogenated benzoic acid derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid involves multiple steps, typically starting with the halogenation of benzoic acid derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale halogenation and amination reactions under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, it can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of advanced materials and chemical intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid include other halogenated benzoic acids and their derivatives. These compounds share similar structural features but differ in their specific halogen substitutions, leading to variations in their chemical and biological properties. Examples include:
- 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide
- 5-Bromo-2-((2-chloro-4-iodophenyl)amino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide
Properties
IUPAC Name |
5-bromo-2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrClF2INO2/c14-7-4-6(13(20)21)12(11(17)10(7)16)19-9-2-1-5(18)3-8(9)15/h1-4,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAAJJJCLUAITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC2=C(C(=C(C=C2C(=O)O)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrClF2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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